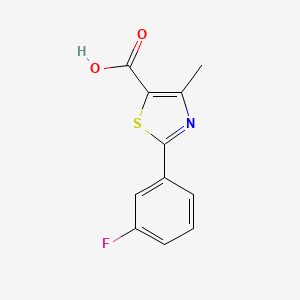

2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTVWEQIDYVHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-59-2 | |

| Record name | 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

An In-Depth Technical Guide for the

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold in drug design. Thiazole derivatives exhibit a vast spectrum of biological activities, finding application as antibiotics, anti-inflammatory agents, CNS regulators, and anti-HIV agents.[2] The target molecule of this guide, 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No: 1027513-59-2), represents a valuable building block for the development of novel therapeutics. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a crucial handle for further chemical modification and salt formation.

This guide provides a comprehensive, technically-grounded overview of a robust and reproducible synthetic route to this key intermediate, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations essential for successful laboratory execution.

Strategic Blueprint: A Retrosynthetic Approach

A logical synthesis design begins with a retrosynthetic analysis, deconstructing the target molecule into readily available precursors. The most direct and field-proven strategy for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch Thiazole Synthesis.[2][3] This approach dictates a two-part strategy:

-

Formation of the Thiazole Core: Construction of the corresponding ester, Ethyl 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, via a Hantzsch condensation.

-

Functional Group Interconversion: Saponification of the ethyl ester to yield the final carboxylic acid.

This strategy is advantageous due to the high yields typically associated with the Hantzsch synthesis and the straightforward nature of ester hydrolysis.[4][5]

Caption: Retrosynthetic analysis of the target molecule.

Part I: Hantzsch Condensation for the Thiazole Ester Intermediate

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[3] This powerful transformation assembles the five-membered thiazole ring in a single, efficient step. For this specific target, the key reactants are 3-fluorothiobenzamide and ethyl 2-chloroacetoacetate.

Causality of the Mechanism

The reaction proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[4][6]

-

Initial Nucleophilic Attack (S N 2): The sulfur atom of the thioamide is an excellent nucleophile and initiates the reaction by attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This S N 2 displacement of the chloride ion forms an S-alkylated intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered heterocyclic ring.

-

Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the fully aromatic and thermodynamically stable thiazole ring.

Caption: Key stages of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

This protocol is designed as a self-validating system, with clear steps for reaction, isolation, and purification.

Materials:

-

3-Fluorothiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorothiobenzamide (1.0 eq) and absolute ethanol to form a slurry.

-

Add ethyl 2-chloroacetoacetate (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure ester.

Data Summary: Intermediate

| Parameter | Value | Reference |

| Product Name | Ethyl 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | [7] |

| CAS Number | 948292-06-6 | [7] |

| Molecular Formula | C₁₃H₁₂FNO₂S | [7] |

| Molecular Weight | 265.31 g/mol | [7] |

| Typical Yield | 75-85% | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

Part II: Saponification to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the target carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the method of choice for this transformation due to its efficiency and high conversion rates.

Experimental Protocol:

This protocol details the hydrolysis and subsequent acidic workup to isolate the final product. A similar procedure has been reported for analogous compounds.[8]

Materials:

-

Ethyl 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated or 2N)

-

Deionized water

Procedure:

-

Dissolve the starting ester (1.0 eq) in a mixture of THF and methanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.2-1.5 eq) in water to the flask.

-

Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and methanol).

-

Dissolve the remaining aqueous residue in water and cool the solution to 0-5°C in an ice bath.

-

Slowly add hydrochloric acid dropwise with stirring to acidify the solution to a pH of ~2.

-

A precipitate of the carboxylic acid will form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the product under high vacuum to a constant weight.

Data Summary: Final Product

| Parameter | Value | Reference |

| Product Name | This compound | [9][10] |

| CAS Number | 1027513-59-2 | [9][10] |

| Molecular Formula | C₁₁H₈FNO₂S | [9][11] |

| Molecular Weight | 237.25 g/mol | [9][11] |

| Typical Yield | >90% | [8] |

| Appearance | White to off-white solid | [8] |

| ¹H-NMR (DMSO-d₆) | δ ≈ 2.7 (s, 3H, CH₃); 7.3-7.7 (m, 4H, Ar-H); 13.0 (br. s, 1H, COOH) | [8] |

Conclusion

The described two-step synthesis, leveraging the foundational Hantzsch thiazole synthesis followed by a standard saponification, provides a reliable and high-yielding pathway to this compound. The methodology is robust, scalable, and utilizes well-understood chemical transformations, making it highly suitable for implementation in both academic research and industrial drug development settings. The resulting carboxylic acid is a versatile intermediate, primed for further elaboration in the pursuit of novel bioactive molecules.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate [oakwoodchemical.com]

- 8. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. This compound - CAS:1027513-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 10. This compound | 1027513-59-2 [m.chemicalbook.com]

- 11. This compound | 1027513-59-2 | Benchchem [benchchem.com]

2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid chemical properties

An In-Depth Technical Guide to 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

This compound is a heterocyclic compound featuring a central thiazole ring. This scaffold is of significant interest in medicinal chemistry and drug development, as thiazole derivatives have demonstrated a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory properties.[1][2][3] The presence of a 3-fluorophenyl group at the 2-position of the thiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its therapeutic potential. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, intended for researchers and professionals in the fields of chemistry and drug discovery.

Molecular Structure and Properties

The molecular structure of this compound consists of a planar thiazole ring substituted with a 3-fluorophenyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.[4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₈FNO₂S | [5] |

| Molecular Weight | 237.25 g/mol | [5] |

| CAS Number | 1027513-59-2 | [5][6] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not experimentally determined for this specific compound. Related compounds such as 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid have a melting point of 172-172.5 °C.[7] | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol.[8] | N/A |

| pKa | The carboxylic acid proton is expected to be acidic, with a pKa typical for this functional group. | N/A |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl ring, the methyl group, and the carboxylic acid proton. The protons on the fluorophenyl ring will likely appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The methyl group protons at the 4-position of the thiazole ring would appear as a singlet further upfield. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O. For a similar compound, RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID, the methyl protons appear as a singlet at δ=2.67 ppm and the carboxylic acid proton as a broad singlet at δ=12.89 ppm.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the thiazole and fluorophenyl rings will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen, sulfur, and fluorine atoms. The methyl carbon will be the most upfield signal. For related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, the C=O group signal was observed in the range of δ 163.31–164.61 ppm.[8]

FT-IR Spectroscopy

The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be present around 1700 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole and phenyl rings will appear in the 1400-1600 cm⁻¹ region. C-F stretching vibrations are also expected.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.25 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thiazole ring.

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Hantzsch thiazole synthesis, followed by hydrolysis of a corresponding ester.

Hantzsch Thiazole Synthesis and Hydrolysis Workflow

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound (Exemplary)

This protocol is adapted from the synthesis of a structurally similar compound and may require optimization.[9]

Step 1: Synthesis of Ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

To a solution of 3-fluorobenzothioamide in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl 2-chloroacetoacetate.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure ethyl ester intermediate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate intermediate in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide, to the solution.

-

Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The product will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its constituent functional groups: the thiazole ring, the carboxylic acid, the 3-fluorophenyl group, and the methyl group.

Thiazole Ring Reactivity

-

Aromaticity and Stability: The thiazole ring is an aromatic system, which imparts it with a degree of stability.[10]

-

Electrophilic Substitution: Electrophilic substitution reactions on the thiazole ring are generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, the C5 position is typically the most reactive site.[11]

-

Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution, particularly at the C2 position, especially if activated by a good leaving group.[11]

-

Deprotonation: The proton at the C2 position of the thiazole ring can be abstracted by strong bases.[10]

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical reactions of this functional group, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines, often activated by coupling agents, to form amides. This is a common strategy in drug development to modify the properties of a lead compound.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

The 3-fluorophenyl and methyl substituents can sterically and electronically influence the reactivity of the thiazole and carboxylic acid moieties.

Potential Applications in Drug Discovery

The 2-phenylthiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas.

-

Anticancer Activity: Numerous studies have reported the synthesis of 2-phenylthiazole-5-carboxamide derivatives and their evaluation as anticancer agents.[1] These compounds have been shown to target various cancer cell lines.

-

Antifungal Activity: Thiazole-containing compounds have been developed as potent antifungal agents.[2]

-

Anti-inflammatory and Other Activities: The thiazole nucleus is present in a variety of compounds with anti-inflammatory, antibacterial, and antiviral properties.[1][3]

The specific biological activity of this compound has not been extensively reported in publicly available literature. However, based on the activity of structurally related compounds, it represents a valuable starting point for the design and synthesis of novel therapeutic agents.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.[7]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]

It is crucial to consult a comprehensive and up-to-date SDS for this specific compound before handling.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its reactivity allows for a wide range of chemical modifications. While specific biological data for this exact molecule is limited, the broader class of 2-phenylthiazole-5-carboxylic acid derivatives has demonstrated promising therapeutic potential. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its utility in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1027513-59-2 | Benchchem [benchchem.com]

- 5. This compound - CAS:1027513-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 1027513-59-2 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. Thiazole - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1027513-59-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, identified by CAS number 1027513-59-2, is a synthetic organic compound featuring a core thiazole heterocycle. While specific research on this exact molecule is not extensively published, its structural motifs are prominent in medicinal chemistry, particularly in the exploration of novel therapeutic agents. This guide provides a comprehensive overview of its known properties and its anticipated biological significance based on the activities of structurally related compounds. The thiazole ring is a key pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties[1][2]. The presence of a fluorophenyl group can further enhance its biological efficacy, potentially through improved binding affinity to molecular targets[3].

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 1027513-59-2 | [4] |

| Molecular Formula | C11H8FNO2S | [4] |

| Molecular Weight | 237.25 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Boiling Point | 427.5±55.0 °C (Predicted) | [6] |

The structure of this compound, featuring a planar thiazole ring, a fluorophenyl group, and a carboxylic acid moiety, suggests potential for various intermolecular interactions, which are crucial for its biological activity.

Figure 1: Chemical structure of this compound.

Anticipated Biological Activity and Therapeutic Potential

While direct studies on CAS 1027513-59-2 are limited, the broader class of 2-phenylthiazole derivatives has been extensively investigated for its anticancer properties. Numerous studies have demonstrated that compounds with this core structure exhibit potent cytotoxic activity against a variety of human cancer cell lines[5][7][8].

The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival. For instance, some thiazole-containing compounds have been shown to induce cell cycle arrest and apoptosis[6]. The substitution pattern on the phenyl ring and the thiazole core plays a crucial role in modulating the potency and selectivity of these compounds. The presence of a fluorine atom, as in the case of this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins.

Based on this body of evidence, it is hypothesized that this compound is a candidate for investigation as a potential anticancer agent. Further research is warranted to elucidate its precise mechanism of action and to evaluate its efficacy in preclinical cancer models.

Representative Synthesis

A general synthetic route for 2-phenylthiazole-5-carboxylic acid derivatives often involves a Hantzsch thiazole synthesis or a variation thereof. The following is a plausible synthetic pathway for this compound, based on established chemical literature for similar compounds.

Figure 2: Plausible synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Thioamide Formation: React 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonia and elemental sulfur. This one-pot reaction typically forms the corresponding thioamide intermediate.

-

Cyclization: The intermediate thioamide undergoes cyclization to form the thiazole ring. This is often achieved by heating the reaction mixture. The product is the ethyl ester of the target carboxylic acid.

-

Hydrolysis: The resulting ester, ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, is then subjected to hydrolysis, typically using a base such as sodium hydroxide in an aqueous or alcoholic solution, followed by acidification to yield the final product, this compound.

Proposed Experimental Protocol: In Vitro Anticancer Activity Screening

To evaluate the anticipated anticancer activity of this compound, a standard in vitro cytotoxicity assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., T47D - breast cancer, Caco-2 - colorectal cancer, HT-29 - colon cancer)[5]

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

Protocol:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with the cell culture medium to obtain a range of final concentrations. Add the diluted compound to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 3: Workflow for in vitro cytotoxicity screening.

Conclusion

This compound (CAS 1027513-59-2) is a compound of significant interest for researchers in medicinal chemistry and drug discovery. While direct experimental data on this molecule is sparse, its structural relationship to a well-studied class of anticancer agents provides a strong rationale for its investigation as a potential therapeutic candidate. The protocols and information presented in this guide offer a foundational framework for initiating such research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 522646-43-1 [smolecule.com]

- 4. This compound - CAS:1027513-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.ut.ac.ir [journals.ut.ac.ir]

The Expanding Therapeutic Landscape of Fluorophenyl Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1][2][3] The strategic incorporation of a fluorophenyl moiety onto this privileged structure has unlocked a new dimension of therapeutic potential, giving rise to a class of compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of fluorophenyl thiazole derivatives. We will explore their significant anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, offering detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Strategic Advantage of Fluorine in Thiazole-Based Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4][5] The unique physicochemical characteristics of the C-F bond, such as high electronegativity, small atomic radius, and the ability to form strong bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[4][5] When combined with the versatile thiazole scaffold, which is known to interact with a wide array of biological targets, the resulting fluorophenyl thiazole derivatives exhibit remarkable and often enhanced biological activities.[3][6] This guide will systematically explore the diverse therapeutic applications of this promising class of compounds.

Synthesis of Fluorophenyl Thiazole Derivatives: The Hantzsch Thiazole Synthesis

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This versatile and widely adopted method involves the cyclocondensation of a thioamide with an α-haloketone.[7] For the synthesis of fluorophenyl thiazole derivatives, this typically involves the reaction of a substituted thiourea with a 2-bromo-1-(fluorophenyl)ethan-1-one derivative.

General Experimental Protocol for Hantzsch Thiazole Synthesis

The following protocol outlines a typical procedure for the synthesis of 2-amino-4-(fluorophenyl)thiazole derivatives, a common precursor for further functionalization.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, dissolve the substituted thiourea (1 equivalent) in a suitable solvent, such as ethanol.

-

Add the 2-bromo-1-(fluorophenyl)ethan-1-one derivative (1 equivalent) to the solution.

Step 2: Reflux and Monitoring

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable base, such as aqueous ammonia or sodium bicarbonate, to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-amino-4-(fluorophenyl)thiazole derivative.

Step 4: Characterization

-

Confirm the structure of the synthesized compound using various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4]

-

Caption: Hantzsch synthesis of 2-amino-4-(fluorophenyl)thiazoles.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Fluorophenyl thiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[6][8]

Mechanism of Action

The anticancer activity of these derivatives is often attributed to their ability to:

-

Inhibit Key Kinases: Many fluorophenyl thiazole compounds act as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. For instance, certain derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[9]

-

Induce Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating various signaling pathways, including the p53 pathway.[8][10]

-

Disrupt Microtubule Assembly: Some derivatives interfere with the dynamics of microtubule polymerization, leading to cell cycle arrest and apoptosis.[8]

-

Inhibit Ubiquitin-Specific Protease 7 (USP7): USP7 is involved in the stabilization of oncoproteins, and its inhibition by thiazole derivatives represents a promising therapeutic strategy.[10]

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds against cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the fluorophenyl thiazole derivatives and a standard anticancer drug (e.g., Staurosporine) for 48-72 hours.[9]

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Structure-Activity Relationship (SAR) Insights

-

The position of the fluorine atom on the phenyl ring significantly influences anticancer activity.

-

Substitution at the 2- and 5-positions of the thiazole ring with various aromatic or heterocyclic moieties can modulate the cytotoxic potential.[11]

-

The presence of specific functional groups, such as nitro or cyano groups, on the phenyl ring can enhance the antineoplastic effect.[12]

| Compound | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 4c | 4-(4-fluorophenyl)thiazole derivative | MCF-7 | 2.57 ± 0.16 | [9] |

| Compound 4c | 4-(4-fluorophenyl)thiazole derivative | HepG2 | 7.26 ± 0.44 | [9] |

| Compound A2 | 1,3,4-thiadiazole with fluorophenyl group | MCF-7 | 52.35 | [13] |

| Compound B1 | 1,3,4-thiadiazole with fluorophenyl group | MCF-7 | 53.9 | [13] |

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Fluorophenyl thiazole derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[14][15]

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of:

-

p38α Mitogen-Activated Protein Kinase (MAPK): p38α is a critical kinase in the inflammatory process, regulating the production of pro-inflammatory mediators.[14]

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.[14]

-

Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation.[14]

Caption: Inhibition of inflammatory pathways by fluorophenyl thiazoles.

In Vitro Evaluation of Anti-inflammatory Activity

Nitric Oxide (NO) Release Assay:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of the test compounds.

-

Griess Assay: After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Analysis: A decrease in nitrite concentration indicates inhibition of NO production.

Prostaglandin E2 (PGE2) Production Assay:

-

Cell Culture and Treatment: Similar to the NO assay, treat LPS-stimulated macrophages with the test compounds.

-

ELISA: Quantify the concentration of PGE2 in the culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Analysis: A reduction in PGE2 levels signifies inhibitory activity against prostaglandin synthesis.

Structure-Activity Relationship (SAR) Insights

-

The nature of the substituent at the terminal moiety and the length of the linker between the pyrimidine ring and the terminal moiety play a crucial role in the anti-inflammatory activity.[14]

-

Compounds with a terminal sulfonamide moiety and a propyl linker have shown high potency in inhibiting PGE2 production.[14]

-

Derivatives with an amide terminal moiety and an ethyl linker exhibited strong inhibitory activity on nitric oxide release.[14]

| Compound | Terminal Moiety & Linker | Target | IC₅₀ (µM) | Reference |

| 21d | Amide, Ethyl | Nitric Oxide Release | 1.21 | [14] |

| 24g | p-Cl benzene sulfonamide, Propyl | p38α | 0.68 | [14] |

| 24i | Sulfonamide, Propyl | PGE2 Production | 0.87 | [14] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorophenyl thiazole derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][16][17][18]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, potential targets include:

-

DNA Gyrase: Some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[7]

-

Cell Membrane Disruption: The lipophilic nature of these compounds may facilitate their interaction with and disruption of the microbial cell membrane.[17]

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Prepare serial twofold dilutions of the fluorophenyl thiazole derivatives in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights

-

The presence of electron-withdrawing groups, such as halogens, on the phenyl ring is often associated with enhanced antibacterial activity.[16]

-

Substitution with a 4-fluorophenyl group has been shown to be more potent against certain bacterial and fungal strains compared to an unsubstituted phenyl ring.[16]

-

The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell wall.[17]

Antidiabetic and Other Biological Activities

Beyond the major therapeutic areas discussed, fluorophenyl thiazole derivatives have also shown potential in other domains:

-

Antidiabetic Activity: Certain derivatives have exhibited α-amylase inhibition and antiglycation potential, suggesting their utility in the management of diabetes.[4][19] The presence of a 4-fluorophenyl group around the thiazole ring has been found to enhance antiglycation activity.[4]

-

Antiplatelet Activity: Novel thiadiazole derivatives, which share a similar heterocyclic core, have been evaluated for their ability to inhibit platelet aggregation.[20]

Conclusion and Future Directions

Fluorophenyl thiazole derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility, coupled with the tunable nature of their structure, allows for the systematic optimization of their pharmacological profiles. Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective agents.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and toxicity profiles.

-

Exploration of Novel Therapeutic Applications: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the areas currently explored.

The continued investigation of fluorophenyl thiazole derivatives holds significant promise for the discovery and development of novel drugs to address unmet medical needs in oncology, inflammation, infectious diseases, and metabolic disorders.

References

- 1. ijrpr.com [ijrpr.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wjpmr.com [wjpmr.com]

- 16. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. brieflands.com [brieflands.com]

Spectroscopic data (NMR, IR, Mass Spec) of 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

A Comprehensive Spectroscopic Guide to 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of many vital molecules. Among these, the thiazole scaffold is of paramount importance, appearing in numerous pharmaceuticals due to its diverse biological activities. The specific compound, this compound, combines the thiazole core with a fluorinated phenyl ring—a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity—and a carboxylic acid group, which can serve as a crucial anchor for biological targets or a handle for further chemical modification.

This guide provides an in-depth technical overview of the essential spectroscopic characterization of this molecule. As direct experimental data for this specific compound is not widely published, we will leverage established chemical principles and data from analogous structures to predict, interpret, and outline the acquisition of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended for researchers and drug development professionals, offering not just data, but the strategic rationale behind its acquisition and interpretation.

Molecular Structure & Synthetic Strategy

The structural integrity of a compound is the foundation of its function. Before analysis, ensuring the synthesis of the target molecule is pure and correct is critical. The most reliable and high-yielding approach for this class of compounds is a variation of the Hantzsch Thiazole Synthesis.[1][2][3]

Proposed Synthetic Pathway: One-Pot Hantzsch Condensation

This efficient one-pot procedure synthesizes the target molecule from commercially available starting materials, avoiding the isolation of sensitive intermediates.[4] The reaction proceeds by first brominating ethyl acetoacetate, which then reacts in situ with 3-fluorothiobenzamide. The resulting ethyl ester is then hydrolyzed to yield the final carboxylic acid.

Caption: One-pot synthesis of the target compound via Hantzsch condensation followed by hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy: The Proton Environment

Principle & Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons in a molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected as it is an excellent solvent for aromatic carboxylic acids and allows for the observation of the exchangeable carboxylic acid proton.[5]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | 13.2 - 13.5 | Broad Singlet | 1H | -COOH |

| H-b | 7.9 - 8.1 | Doublet of Triplets | 1H | Phenyl H (ortho to thiazole) |

| H-c | 7.8 - 7.9 | Doublet | 1H | Phenyl H (ortho to F) |

| H-d | 7.6 - 7.7 | Triplet of Triplets | 1H | Phenyl H (para to F) |

| H-e | 7.4 - 7.5 | Triplet of Doublets | 1H | Phenyl H (meta to F) |

| H-f | 2.65 | Singlet | 3H | -CH₃ |

Detailed Interpretation:

-

Carboxylic Proton (H-a): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It appears as a very broad singlet far downfield, a characteristic feature of carboxylic acids.[6][7][8] Its broadness is due to chemical exchange with trace amounts of water in the solvent.

-

Phenyl Protons (H-b, c, d, e): The aromatic region will be complex due to both H-H and H-F coupling. The signals are assigned based on their expected coupling patterns and the electronic effects of the fluorine and thiazole substituents. The protons ortho to the electron-withdrawing thiazole ring (H-b, H-c) will be the most downfield.

-

Methyl Protons (H-f): The methyl group on the thiazole ring is a chemically isolated spin system, appearing as a sharp singlet. Its chemical shift around 2.65 ppm is characteristic for a methyl group attached to an aromatic, electron-rich heterocyclic system.

¹³C NMR Spectroscopy: The Carbon Backbone

Principle & Rationale: ¹³C NMR maps the carbon framework of the molecule. Due to the presence of several quaternary carbons (carbons without attached protons), techniques like DEPT-135 or 2D correlation experiments (HMBC) are essential for unambiguous assignment.[5][9]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 170.5 | Thiazole C2 |

| 163.0 (d, ¹JCF ≈ 245 Hz) | Phenyl C3 (C-F) |

| 162.5 | -COOH |

| 155.0 | Thiazole C4 |

| 132.0 (d, ³JCF ≈ 8 Hz) | Phenyl C1 (C-Thiazole) |

| 131.5 (d, ³JCF ≈ 8 Hz) | Phenyl C5 |

| 125.0 (d, ⁴JCF ≈ 3 Hz) | Phenyl C6 |

| 120.0 | Thiazole C5 |

| 118.0 (d, ²JCF ≈ 21 Hz) | Phenyl C4 |

| 115.5 (d, ²JCF ≈ 22 Hz) | Phenyl C2 |

| 17.0 | -CH₃ |

Detailed Interpretation:

-

Carbonyl & Thiazole Carbons: The carboxylic acid carbon appears around 162.5 ppm. The thiazole carbons (C2, C4, C5) are found in the aromatic region, with C2 being the most downfield due to its position between two heteroatoms.

-

Fluorophenyl Carbons: The carbon directly attached to fluorine (C3) will appear as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 245 Hz. The other phenyl carbons will also show smaller couplings to the fluorine atom over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), which is critical for confirming their assignments.[10]

Caption: Key predicted HMBC correlations for structural assignment of the thiazole core.

¹⁹F NMR Spectroscopy: The Fluorine Probe

Principle & Rationale: ¹⁹F NMR is highly sensitive and provides a clean window to observe the fluorine environment.[10][11][12] Since there is only one fluorine atom in the molecule, a single signal is expected. Its multiplicity will confirm its position on the phenyl ring by revealing its coupling to neighboring protons.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -110 to -115 | Triplet of Triplets | Phenyl-F |

Detailed Interpretation: The chemical shift is typical for a fluorine on an aromatic ring. The signal will be split into a multiplet by coupling to the two ortho protons and the two meta protons. This complex multiplicity provides definitive proof of the 3-fluorophenyl substitution pattern.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

-

Solvation: Add ~0.6 mL of DMSO-d₆. Cap the tube and vortex gently until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with at least 16 scans.

-

Acquire a broadband proton-decoupled ¹³C spectrum with a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).

-

Acquire a ¹⁹F spectrum.

-

(Optional but Recommended) Acquire 2D spectra (COSY, HSQC, HMBC) to confirm all assignments.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy probes the vibrational frequencies of functional groups. It is a rapid and effective method for confirming the presence of key structural motifs, particularly the carboxylic acid and the aromatic rings.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1610, 1580, 1480 | Medium | C=C & C=N Stretch | Aromatic Rings & Thiazole |

| 1310 - 1280 | Strong | C-O Stretch | Carboxylic Acid |

| 1250 - 1200 | Strong | C-F Stretch | Aryl-Fluoride |

Detailed Interpretation:

-

The most diagnostic feature will be the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which will span from 3300 to 2500 cm⁻¹.[6]

-

A very strong and sharp carbonyl (C=O) peak will be present around 1700 cm⁻¹, confirming the carboxylic acid.[6]

-

The fingerprint region (<1500 cm⁻¹) will contain multiple bands corresponding to the thiazole and fluorophenyl rings, including the characteristic C-F stretch.[13][14]

Experimental Protocol: IR (Thin Film Method)

-

Sample Preparation: Place a few milligrams of the solid compound in a small vial. Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) and swirl to dissolve.[15]

-

Film Deposition: Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15][16]

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, clean the salt plate thoroughly with the appropriate solvent and store it in a desiccator.[15]

High-Resolution Mass Spectrometry (HRMS)

Principle & Rationale: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula.[17][18] Tandem MS (MS/MS) experiments can be used to fragment the molecule and gain further structural insight.

Predicted HRMS Data

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 252.0332 | (To be determined) |

| [M-H]⁻ | 250.0176 | (To be determined) |

Molecular Formula: C₁₁H₈FNO₂S

Predicted Fragmentation Pathway: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the acidic proton. In positive ion mode ([M+H]⁺), fragmentation is expected to initiate from the carboxylic acid group.

Caption: A plausible ESI⁺ fragmentation pathway for this compound.

Detailed Interpretation:

-

Molecular Ion: The primary goal is to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with a mass accuracy of < 5 ppm, which confirms the elemental formula C₁₁H₈FNO₂S.[19][20]

-

Key Fragments: Common losses from the carboxylic acid include water (18 Da) and subsequently carbon monoxide (28 Da).[21] Another possible fragmentation is the loss of the entire carboxyl group as a radical (45 Da). The fragmentation of the thiazole ring itself can also occur, providing further structural information.[22][23][24]

Experimental Protocol: HRMS (LC-MS)

-

Sample Preparation: Prepare a dilute stock solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[20][]

-

LC Method:

-

Column: A standard C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

MS Method:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Acquisition: Full scan mode over a mass range of m/z 100-500.

-

Resolution: Set to >60,000 to ensure high mass accuracy.

-

(Optional) MS/MS: Perform data-dependent acquisition to trigger fragmentation scans on the most intense ions.

-

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and Mass Spectrometry. This guide outlines the predicted spectral characteristics and provides robust, field-tested protocols for their acquisition. By understanding the "why" behind each experimental choice and spectral feature, researchers can confidently synthesize and characterize this and related molecules, accelerating the pace of innovation in drug development and chemical science.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. tandfonline.com [tandfonline.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pharmatutor.org [pharmatutor.org]

- 17. measurlabs.com [measurlabs.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 20. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 21. revroum.lew.ro [revroum.lew.ro]

- 22. article.sapub.org [article.sapub.org]

- 23. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties and Crystal Structure of 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide details a probable synthetic pathway, outlines methodologies for obtaining single crystals suitable for X-ray diffraction, and, in the absence of publicly available experimental crystallographic data, presents a detailed analysis of its expected molecular structure and crystal packing, drawing upon computational models and data from analogous structures. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents incorporating the thiazole scaffold.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including a variety of approved pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. The incorporation of a fluorophenyl group, as seen in this compound, can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its therapeutic efficacy. This guide focuses on elucidating the structural and physicochemical characteristics of this specific thiazole derivative to support its further investigation and application in drug discovery programs.

Synthesis and Crystallization

A plausible synthetic route to this compound is proposed based on the well-established Hantzsch thiazole synthesis.[2][3] This method is renowned for its efficiency and versatility in constructing the thiazole ring system.

Proposed Synthesis Pathway

The synthesis is envisioned as a two-step process, commencing with the Hantzsch condensation to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

To a solution of 3-fluorobenzaldehyde (1.0 eq) and thioacetamide (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

-

The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.[5]

Step 2: Synthesis of this compound

-

To a solution of ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, add a solution of sodium hydroxide (1.2 eq) in water.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The organic solvents are removed under reduced pressure.

-

The aqueous residue is cooled to 0°C and acidified with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical yet often challenging step for structure determination.[6] Several methods can be employed for the crystallization of small organic molecules.

Method 1: Slow Evaporation

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., dimethylformamide).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., diethyl ether).

-

The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Molecular and Crystal Structure Analysis

As of the writing of this guide, a definitive experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).[7][8] However, based on computational modeling and the known structures of analogous compounds, we can infer key structural features.

Molecular Geometry

Computational molecular modeling studies suggest that this compound likely adopts a predominantly planar conformation.[9] This planarity is attributed to the sp2 hybridization of the atoms in the thiazole and phenyl rings, which maximizes π-electron delocalization across the conjugated system. The carboxylic acid group at position 5 is expected to be slightly twisted out of the plane of the thiazole ring.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈FNO₂S | [10] |

| Molecular Weight | 237.25 g/mol | [10] |

| IUPAC Name | This compound | |

| CAS Number | 1027513-59-2 | [10] |

Expected Crystal Packing and Intermolecular Interactions

The crystal packing of this molecule is anticipated to be governed by a combination of hydrogen bonding and π-π stacking interactions. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it is highly probable that intermolecular hydrogen bonds will form between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers or extended chains.

Furthermore, the planar aromatic rings (thiazole and fluorophenyl) are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The presence of the fluorine atom can also lead to the formation of C-H···F hydrogen bonds.

Caption: Expected intermolecular interactions in the crystal lattice.

Single Crystal X-ray Diffraction: A Methodological Overview

Should single crystals of sufficient quality be obtained, single-crystal X-ray diffraction would be the definitive technique to elucidate the precise three-dimensional atomic arrangement.[6][11]

The Experimental Workflow

Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement

A suitable single crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are then collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[12] The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[12]

Table 2: Representative Crystallographic Data for an Analogous Thiazole Derivative

The following table presents crystallographic data for a structurally related compound, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, to provide an example of the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Value for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

| Chemical formula | C₆H₄F₃NO₂S |

| Formula weight | 211.16 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.988 (2) |

| b (Å) | 8.653 (2) |

| c (Å) | 9.423 (2) |

| β (°) | 108.33 (3) |

| Volume (ų) | 772.3 (3) |

| Z | 4 |

| Calculated density (g/cm³) | 1.816 |

Note: This data is for an analogous compound and is presented for illustrative purposes only.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, and predicted structural characteristics of this compound. While a definitive experimental crystal structure is not yet available, the information presented herein, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers working with this molecule. The determination of its precise crystal structure through single-crystal X-ray diffraction is a critical next step that will provide invaluable insights into its solid-state properties and inform the design of future drug candidates.

References

- 1. kuey.net [kuey.net]

- 2. youtube.com [youtube.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate [oakwoodchemical.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Search - Access Structures [ccdc.cam.ac.uk]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. This compound | 1027513-59-2 | Benchchem [benchchem.com]

- 10. This compound - CAS:1027513-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 11. excillum.com [excillum.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in Different Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a compound of interest in pharmaceutical research and development. Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's bioavailability and developability. This document outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for its determination in various solvents, and discusses the interpretation of solubility data in the context of drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount determinant of a drug's oral bioavailability.[1][2] A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its therapeutic effect. Insufficient solubility can lead to low and variable bioavailability, hindering clinical efficacy and posing significant formulation challenges.[3]

This compound is a heterocyclic compound featuring a thiazole ring, a common scaffold in medicinal chemistry known to impart a wide range of biological activities.[4] As a carboxylic acid, its solubility is expected to be pH-dependent.[5] A thorough understanding of its solubility in various aqueous and organic solvents is therefore essential for guiding lead optimization, selecting appropriate formulation strategies, and ensuring consistent product performance.[6]

This guide will provide a detailed roadmap for characterizing the solubility of this compound, thereby enabling informed decision-making throughout the drug development process.

Theoretical Framework: Understanding the Energetics of Dissolution

The dissolution of a crystalline solid in a solvent is a complex thermodynamic process governed by the interplay between the crystal lattice energy and the solvation energy.[7][8]

-

Crystal Lattice Energy: This is the energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice.[9] For a stable crystal, this energy is significant.

-

Solvation Energy: This is the energy released when the individual molecules of the solute are surrounded and stabilized by solvent molecules.[8]

For dissolution to occur, the energy released during solvation must be sufficient to overcome the crystal lattice energy.[7] The principle of "like dissolves like" is a useful qualitative predictor of solubility.[10][11] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[12]

This compound possesses both polar (carboxylic acid, thiazole ring) and nonpolar (fluorophenyl group, methyl group) moieties. Its solubility will therefore be a nuanced function of the solvent's polarity.

For ionizable compounds like our target molecule, pH plays a critical role in aqueous solubility.[13] The Henderson-Hasselbalch equation provides a quantitative relationship between pH, the compound's pKa, and the ratio of its ionized to un-ionized forms.[14][15]

pH = pKa + log ([A⁻]/[HA])

Where:

-

pH is the pH of the solution.

-

pKa is the acid dissociation constant of the carboxylic acid.

-

[A⁻] is the concentration of the ionized form (the more soluble form).

-

[HA] is the concentration of the un-ionized form.

As the pH of the solution increases above the pKa, the carboxylic acid group will deprotonate, leading to a significant increase in solubility due to the formation of the more polar carboxylate anion.[5][16]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[17][18] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is achieved. The concentration of the dissolved compound in the supernatant is then quantified.[19][20]

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, pH buffers, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions. Use high-purity organic solvents.

-

Sample Preparation: Add an excess amount of crystalline this compound to each vial containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Analytical Quantification Methods

A validated and reliable analytical method is crucial for the accurate quantification of the dissolved compound.

UV-Vis Spectrophotometry